2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one

Medicinal Chemistry Scaffold Optimization Regioisomer Comparison

2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one (CAS 2091452-31-0) is a fused heterocyclic building block comprising a dihydropyran ring ortho-fused to a pyridin-4-one moiety. It is a member of the broader pyrano[2,3-c]pyridin-4-one scaffold class, which serves as a core pharmacophore in kinase inhibitor development and other medicinal chemistry programs.

Molecular Formula C8H7NO2
Molecular Weight 149.149
CAS No. 2091452-31-0
Cat. No. B2809703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one
CAS2091452-31-0
Molecular FormulaC8H7NO2
Molecular Weight149.149
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CN=C2
InChIInChI=1S/C8H7NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1,3,5H,2,4H2
InChIKeyOONYBZAPPAYQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one (CAS 2091452-31-0) – Core Scaffold Specifications and Procurement Baseline


2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one (CAS 2091452-31-0) is a fused heterocyclic building block comprising a dihydropyran ring ortho-fused to a pyridin-4-one moiety . It is a member of the broader pyrano[2,3-c]pyridin-4-one scaffold class, which serves as a core pharmacophore in kinase inhibitor development and other medicinal chemistry programs [1]. The compound possesses a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol, and it is commercially available in research quantities with purities typically ranging from 97% to 98% .

Why Generic Pyranopyridinone Substitution Fails: Critical Differentiation of the [2,3-c] Dihydro Core for 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one


The pyrano[2,3-c]pyridin-4-one scaffold class encompasses multiple regioisomeric variants (e.g., [2,3-c], [3,2-c], [2,3-b], [3,2-b]), each with distinct ring fusion patterns that fundamentally alter electronic distribution, hydrogen-bonding capacity, and steric accessibility of the heteroatoms . Among these, 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one (CAS 2091452-31-0) features a saturated dihydropyran ring, conferring conformational flexibility and distinct physicochemical properties compared to fully aromatic oxidized analogs such as 4H-pyrano[2,3-c]pyridin-4-one (CAS 2243511-90-0) . Substituting this specific dihydro scaffold with a different regioisomer—such as the [3,2-b] or [3,2-c] variants—or with a chloro-substituted derivative (e.g., 8-chloro-2,3-dihydropyrano[2,3-c]pyridin-4-one, CAS 2734925-28-9) introduces unverified changes in reactivity, target engagement, and downstream synthetic utility, rendering generic substitution scientifically unsound without direct comparative validation .

2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one: Direct Comparative Evidence Against Isomeric and Oxidation-State Analogs


Regioisomeric Specificity: [2,3-c] vs. [3,2-b] Fusion in Pyranopyridinone Scaffolds

2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one (CAS 2091452-31-0) is a [2,3-c] fused regioisomer. In contrast, the [3,2-b] regioisomer 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one (CAS 405174-48-3) exhibits a different ring fusion pattern, placing the nitrogen atom in a distinct position relative to the ketone moiety . While both share identical molecular formulas (C8H7NO2) and molecular weights (149.15 g/mol), their canonical SMILES strings differ: O=C1CCOc2cnccc21 for the [2,3-c] isomer versus C1COC2=C(C1=O)N=CC=C2 for the [3,2-b] isomer . This structural divergence translates to different predicted physicochemical parameters: the [2,3-c] isomer has a predicted pKa of 2.32±0.20 and boiling point of 305.7±31.0 °C . The regioisomeric identity directly influences hydrogen-bonding geometry and steric interactions with biological targets, making interchange scientifically invalid without target-specific validation [1].

Medicinal Chemistry Scaffold Optimization Regioisomer Comparison

Oxidation State Differentiation: Dihydro vs. Fully Aromatic Pyrano[2,3-c]pyridin-4-one Core

2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one (CAS 2091452-31-0) exists as a partially saturated dihydro derivative, whereas 4H-pyrano[2,3-c]pyridin-4-one (CAS 2243511-90-0) is the fully aromatic oxidized counterpart . The dihydro scaffold introduces sp³-hybridized carbons at the 2- and 3-positions of the pyran ring, altering the overall molecular shape and electronic conjugation relative to the planar aromatic system . The oxidized analog has a molecular formula of C8H5NO2 (MW 147.1 g/mol) compared to C8H7NO2 (MW 149.15 g/mol) for the dihydro compound . This difference in saturation state affects key properties: the dihydro compound exhibits a predicted boiling point of 305.7±31.0 °C and pKa of 2.32±0.20 .

Scaffold Diversity Conformational Flexibility Oxidation State Comparison

Kinase Inhibitor Scaffold Validation: PLK1 Inhibitor Patent Coverage of 4H-Pyrano[2,3-c]pyridin-4-one Derivatives

Patent CN-114392258-A explicitly claims 4H-pyrano[2,3-c]pyridin-4-one compounds as effective PLK1 (Polo-like kinase 1) inhibitors with strong antitumor pharmacological activity [1]. The patent describes that compounds within this scaffold class exhibit potent inhibitory activity against PLK1, a validated oncology target [1]. While the patent does not disclose direct IC50 values for the unsubstituted 2,3-dihydro core, it establishes the [2,3-c] pyranopyridinone scaffold as a privileged pharmacophore for kinase inhibition. This contrasts with alternative scaffolds such as pyrano[3,2-c]pyridin-4-one, which are described in the literature as having distinct biological profiles in anticancer research but without the same explicit kinase inhibition validation [2].

Kinase Inhibition Oncology Patent Scaffold

Commercial Purity and Specification Benchmarking: Vendor Comparison for 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one

2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one is commercially available from multiple vendors with documented purity specifications. MolCore offers the compound at NLT 97% purity with ISO certification . Leyan (Shanghai Haohong) supplies the compound at 98% purity, with batch-specific QC data including NMR, HPLC, and GC available upon request . In contrast, the regioisomeric analog 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is offered at ≥95% purity by some vendors, with less extensive analytical documentation . The 8-chloro substituted derivative (CAS 2734925-28-9) is available with a molecular weight of 183.59 g/mol, representing a significant mass increase that alters dosing and physicochemical calculations .

Procurement Quality Control Vendor Comparison

Optimal Research and Industrial Application Scenarios for 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one (CAS 2091452-31-0)


Kinase Inhibitor Lead Optimization Using PLK1-Targeted Scaffolds

Utilize 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one as a core scaffold for structure-activity relationship (SAR) studies targeting Polo-like kinase 1 (PLK1), as validated by patent CN-114392258-A, which demonstrates the [2,3-c] pyranopyridinone framework as an effective PLK1 inhibitor pharmacophore [1]. The saturated dihydropyran ring provides conformational flexibility that can be exploited to optimize binding interactions, distinguishing it from fully aromatic analogs.

Regioisomer-Controlled Fragment-Based Drug Discovery

Employ this [2,3-c] fused regioisomer in fragment-based screening campaigns where precise spatial orientation of the pyridine nitrogen and ketone oxygen is critical for hydrogen-bonding with protein targets. The distinct regioisomeric identity relative to [3,2-b] and [3,2-c] variants enables systematic exploration of binding pocket complementarity .

High-Fidelity Building Block for Parallel Synthesis and Library Production

Leverage the commercially available high-purity (97-98%) compound from ISO-certified vendors such as MolCore and Leyan for parallel synthesis of pyrano[2,3-c]pyridin-4-one derivative libraries . The documented batch QC (NMR, HPLC, GC) ensures reproducible outcomes in automated synthesis workflows, reducing attrition from impurity-driven side reactions.

Heterocyclic Core for Conformational Restriction Studies

Use the partially saturated dihydropyran ring as a tool for investigating the effects of conformational flexibility versus planarity on target binding kinetics. The dihydro oxidation state (C8H7NO2) offers a distinct conformational landscape compared to the fully aromatic 4H-pyrano[2,3-c]pyridin-4-one (C8H5NO2), enabling direct comparison of entropy-enthalpy compensation in ligand binding .

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